1-(4-Amino-2-methylphenyl)pyrrolidine-2,5-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

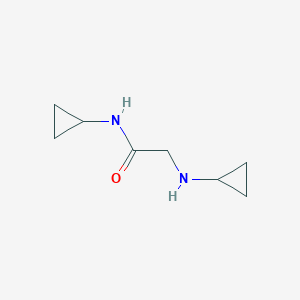

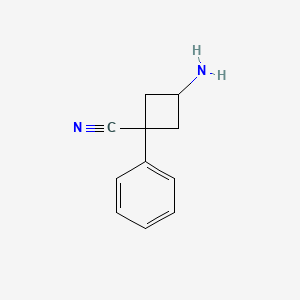

“1-(4-Amino-2-methylphenyl)pyrrolidine-2,5-dione” is an organic compound with a molecular weight of 204.23 . It’s a derivative of pyrrolidine, a five-membered nitrogen heterocycle . The compound is used in various organic syntheses .

Synthesis Analysis

The synthesis of pyrrolidine derivatives, including “1-(4-Amino-2-methylphenyl)pyrrolidine-2,5-dione”, can be achieved through different strategies . One approach involves ring construction from different cyclic or acyclic precursors, while another involves the functionalization of preformed pyrrolidine rings . A new diazo derivative of a pyrrolidine-2,5-dione has been prepared by coupling the previously reported N-arylsuccinimid precursor with aryldiazonium ion of aniline .Molecular Structure Analysis

The molecular structure of “1-(4-Amino-2-methylphenyl)pyrrolidine-2,5-dione” is characterized by a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The structure also includes a 4-amino-2-methylphenyl group .Chemical Reactions Analysis

Pyrrolidine derivatives, including “1-(4-Amino-2-methylphenyl)pyrrolidine-2,5-dione”, are known for their versatility in chemical reactions . They can efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring .科学的研究の応用

Synthesis and Derivative Formation

1-(4-Amino-2-methylphenyl)pyrrolidine-2,5-dione has been a focus in the synthesis of various derivatives due to its structural relevance. For instance, it has been involved in the efficient one-pot synthesis of Nα-urethane-protected β- and γ-amino acids, showcasing its adaptability in creating compounds with excellent yields and purities (Cal et al., 2012). Furthermore, this compound is crucial in the synthesis of dipeptide analogues, which adopt a linear, extended conformation, indicating its potential in peptide and protein synthesis (Hosseini et al., 2006).

Computational and Vibrational Analysis

Remarkably, 1-(4-Amino-2-methylphenyl)pyrrolidine-2,5-dione has been at the center of computational studies. For example, a computational perspective on the equilibrium geometry, vibrational spectra, and electronic structure of its derivatives revealed its effectiveness in antioxidant activity. Such studies, involving FT-IR, FT-Raman spectra, and NBO analysis, provide profound insights into the bonding and hybridization nature of this compound (Boobalan et al., 2014).

Multicomponent Synthesis

1-(4-Amino-2-methylphenyl)pyrrolidine-2,5-dione is also instrumental in multicomponent synthesis. The compound has been used in a multicomponent synthesis approach leading to 3,4-disubstituted N-aminopyrrolidine-2,5-diones, yielding products diastereoselectively under mild conditions. Such syntheses further demonstrate the compound's versatility in creating complex molecular structures (Adib et al., 2011).

Inhibitory and Bioactive Properties

Additionally, derivatives of 1-(4-Amino-2-methylphenyl)pyrrolidine-2,5-dione, such as 1H-pyrrole-2,5-dione derivatives, have shown significant inhibitory action against the corrosion of carbon steel. This finding hints at its potential in industrial applications, particularly in corrosion inhibition. The adsorption mechanism insights and thermodynamic data gleaned from these studies are invaluable (Zarrouk et al., 2015).

作用機序

Target of Action

Pyrrolidine-2,5-dione is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases

Mode of Action

Compounds with the pyrrolidine-2,5-dione scaffold are known to interact with their targets in a variety of ways, often leading to changes in cellular processes .

Biochemical Pathways

Without specific information on “1-(4-Amino-2-methylphenyl)pyrrolidine-2,5-dione”, it’s difficult to say which biochemical pathways it might affect. Pyrrolidine-2,5-dione derivatives have been found to interact with a variety of biochemical pathways .

Result of Action

Compounds with the pyrrolidine-2,5-dione scaffold have been found to have a variety of biological activities .

特性

IUPAC Name |

1-(4-amino-2-methylphenyl)pyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-7-6-8(12)2-3-9(7)13-10(14)4-5-11(13)15/h2-3,6H,4-5,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRJIDSGEYCYJHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)N2C(=O)CCC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Amino-2-methylphenyl)pyrrolidine-2,5-dione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[[5-benzylsulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2439663.png)

![2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanyl-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2439664.png)

![1-(4-methylbenzyl)-1H-indole-2,3-dione 3-[N-(2,4,6-trichlorophenyl)hydrazone]](/img/structure/B2439666.png)

![(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(furan-3-yl)methanone](/img/structure/B2439669.png)

![Ethyl 2-[[2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]acetate](/img/structure/B2439672.png)

![N-cyclopropyl-2-{[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide](/img/structure/B2439677.png)

![2,4,6-trimethyl-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenesulfonamide](/img/structure/B2439680.png)

![5-[(4-Bromophenyl)sulfanyl]-6-methyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine](/img/structure/B2439681.png)